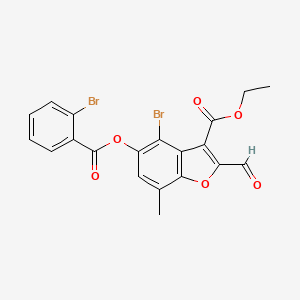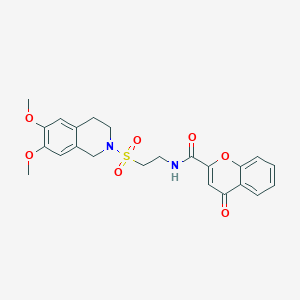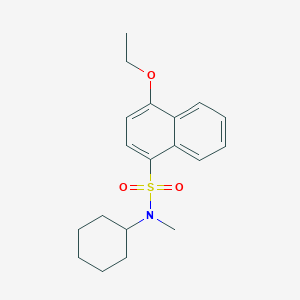
Ethyl 4-bromo-5-(2-bromobenzoyl)oxy-2-formyl-7-methyl-1-benzofuran-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-bromo-5-(2-bromobenzoyl)oxy-2-formyl-7-methyl-1-benzofuran-3-carboxylate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as EBBC and has been synthesized through a multi-step process.
Wirkmechanismus
The mechanism of action of EBBC is not well understood, but it is believed to interact with cellular signaling pathways that are involved in inflammation and cancer. EBBC has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. EBBC has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process that leads to programmed cell death.
Biochemical and Physiological Effects:
EBBC has been shown to have anti-inflammatory and anti-cancer effects in vitro and in vivo. In animal studies, EBBC has been shown to reduce the production of inflammatory mediators and inhibit the growth of cancer cells. However, the safety and efficacy of EBBC in humans have not been established, and further studies are needed to determine its potential as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
EBBC has several advantages for lab experiments, including its high purity and stability. However, the synthesis of EBBC is complex and requires specialized equipment and skilled chemists. In addition, the safety and toxicity of EBBC have not been fully evaluated, and caution should be taken when handling this compound.
Zukünftige Richtungen
There are several future directions for research on EBBC. One area of interest is the development of EBBC-based materials for use in electronic and optoelectronic devices. Another area of interest is the development of EBBC-based therapeutics for the treatment of cancer and inflammatory diseases. Further studies are needed to evaluate the safety and efficacy of EBBC in humans and to elucidate its mechanism of action.
Synthesemethoden
The synthesis of EBBC involves a multi-step process that includes the reaction of 2-bromo-5-hydroxybenzaldehyde with ethyl 2-bromoacetate to form ethyl 3-bromo-5-formyl-2-hydroxybenzoate. This intermediate is then reacted with 7-methyl-4-bromo-2-oxo-2H-chromene-3-carboxylic acid to form ethyl 4-bromo-5-(2-bromobenzoyl)oxy-2-formyl-7-methyl-1-benzofuran-3-carboxylate. The synthesis of EBBC requires skilled chemists and specialized equipment to ensure the purity of the final product.
Wissenschaftliche Forschungsanwendungen
EBBC has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, EBBC has been shown to have anti-inflammatory and anti-cancer properties. In material science, EBBC has been used as a building block for the synthesis of functional materials. In organic synthesis, EBBC has been used as a reagent for the synthesis of complex molecules.
Eigenschaften
IUPAC Name |
ethyl 4-bromo-5-(2-bromobenzoyl)oxy-2-formyl-7-methyl-1-benzofuran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Br2O6/c1-3-26-20(25)15-14(9-23)27-18-10(2)8-13(17(22)16(15)18)28-19(24)11-6-4-5-7-12(11)21/h4-9H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKNLPVVBVUTKSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C(=C(C=C2C)OC(=O)C3=CC=CC=C3Br)Br)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Br2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-bromo-5-(2-bromobenzoyl)oxy-2-formyl-7-methyl-1-benzofuran-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[3-(1H-benzimidazol-2-yl)phenyl]-5-chlorothiophene-2-carboxamide](/img/structure/B2653630.png)
![(5E)-5-{[(4-fluorophenyl)methoxy]imino}-4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B2653633.png)
![(1-(6-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2653634.png)


![1-(4-(tert-butyl)phenyl)-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea](/img/structure/B2653640.png)
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2653641.png)


